1-Heptadecanoyl-sn-glycero-3-phosphocholine

Beschreibung

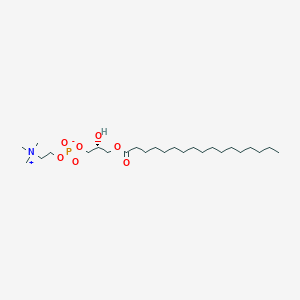

1-Heptadecanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in cellular membranes. It is characterized by the presence of a heptadecanoyl group at the sn-1 position and a phosphocholine group at the sn-3 position of the glycerol backbone . This compound is known for its involvement in various biological processes, including cell signaling and membrane dynamics.

Eigenschaften

IUPAC Name |

[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-22-24(27)23-33-34(29,30)32-21-20-26(2,3)4/h24,27H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRQPVVYXBTRQK-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647291 | |

| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(17:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50930-23-9 | |

| Record name | (2R)-3-(Heptadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(17:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Stepwise Acylation of Glycerophosphocholine

The synthesis begins with the protection of the sn-2 hydroxyl group of glycerol to prevent unwanted acylation. A common approach uses tert-butyldimethylsilyl (TBDMS) chloride as a protecting agent. After protection, heptadecanoic acid is activated using carbodiimide reagents (e.g., N,N'-dicyclohexylcarbodiimide, DCC) and coupled to the sn-1 position. Deprotection of the sn-2 hydroxyl group is achieved via tetrabutylammonium fluoride (TBAF), yielding 1-heptadecanoyl-sn-glycerol.

Phosphorylation of the sn-3 position is then performed using phosphorus oxychloride (POCl₃) in the presence of choline tosylate. This step requires anhydrous conditions to avoid hydrolysis. The final product is purified via silica gel chromatography, with typical yields ranging from 60% to 75%.

Enzymatic Synthesis Using Phospholipase A₂

Enzymatic methods offer higher stereoselectivity and milder reaction conditions. Phospholipase A₂ (PLA₂) selectively hydrolyzes the sn-2 acyl chain of phosphatidylcholine (PC), generating LysoPC. For this compound, a PC substrate with heptadecanoic acid at the sn-1 position (e.g., 1-heptadecanoyl-2-acyl-PC) is treated with PLA₂ in a buffer system (pH 8.0–9.0). The reaction is monitored via thin-layer chromatography (TLC), and the product is extracted using chloroform/methanol (2:1 v/v). Enzymatic hydrolysis achieves yields of 80–90% but requires highly pure starting materials.

Isolation from Natural Sources

This compound can be isolated from biological tissues, though its natural abundance is low. Shark liver, for instance, contains trace amounts of LysoPC species with odd-chain fatty acids.

Detergent-Free Lipid Raft Preparation

A detergent-free method for isolating lipid rafts enables the enrichment of LysoPC species. Plasma membranes are first separated via Percoll density gradient centrifugation. The membrane fraction is subjected to alkaline extraction (pH 11.0) to solubilize non-raft proteins, leaving lipid rafts intact. LysoPC species, including this compound, are extracted using chloroform/methanol (1:1 v/v) and identified via mass spectrometry.

Shotgun Lipidomics for Identification

Shotgun lipidomics employs nano-electrospray ionization (nano-ESI) coupled with tandem mass spectrometry (MS/MS) to identify and quantify LysoPC species. Internal standards (e.g., di14:1 PC) are spiked into samples to normalize ionization efficiency. For this compound, precursor ion scanning for m/z 184 (phosphocholine head group) and neutral loss scanning for heptadecanoic acid (268 Da) are used for selective detection.

Analytical Characterization

Mass Spectrometric Profiling

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode detects this compound as [M+H]⁺ at m/z 510.3 and [M+Na]⁺ at m/z 532.3. Collision-induced dissociation (CID) generates fragment ions at m/z 184 (phosphocholine) and m/z 269 ([M+H−C₁₇H₃₄O₂]⁺), confirming the heptadecanoyl chain.

Collision Cross Section (CCS) Measurements

Ion mobility spectrometry (IMS) provides CCS values for structural validation. Reported CCS values include:

| Adduct | CCS (Ų) | Instrument |

|---|---|---|

| [M+H]⁺ | 234.3 | TIMS |

| [M+Na]⁺ | 237.8 | TIMS |

| [M+CH₃COO]⁻ | 238.6 | DTIMS |

These values aid in distinguishing isomeric LysoPC species.

Challenges and Optimization Strategies

Regioselectivity in Chemical Synthesis

Acylation at the sn-1 position competes with sn-3 acylation. Using bulky protecting groups (e.g., TBDMS) and low temperatures (−20°C) improves regioselectivity.

Purification of Synthetic Products

Silica gel chromatography is effective but time-consuming. Reverse-phase HPLC with C18 columns and methanol/water gradients (70:30 to 95:5 v/v) offers higher resolution for LysoPC purification.

Stability Considerations

LysoPC species are prone to oxidation and acyl migration. Storage under nitrogen at −80°C in amber vials minimizes degradation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical Synthesis | 60–75 | 90–95 | Moderate | High |

| Enzymatic Hydrolysis | 80–90 | 95–99 | Low | Moderate |

| Natural Isolation | <5 | 70–80 | Low | Low |

Chemical synthesis balances yield and scalability, while enzymatic methods excel in purity but require expensive enzymes.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Heptadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by enzymes like autotaxin, leading to the formation of lysophosphatidic acid.

Oxidation and Reduction: These reactions can modify the fatty acid chain, affecting the compound’s biological activity.

Substitution: The phosphocholine group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic conditions using autotaxin.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Lysophosphatidic acid: Formed through hydrolysis.

Modified phospholipids: Resulting from oxidation, reduction, or substitution reactions.

Wissenschaftliche Forschungsanwendungen

Metabolic Biomarker in Cardiovascular Disease

One of the notable applications of 1-heptadecanoyl-sn-glycero-3-phosphocholine is its role as a metabolic biomarker for assessing plaque stability in patients with acute coronary syndrome (ACS). A study identified this compound as one of four significant metabolites that correlate with clinical plaque stability, highlighting its potential utility in early diagnosis and risk stratification for cardiovascular diseases. The study utilized liquid chromatography-mass spectrometry (LC-MS) to analyze serum samples from ACS patients, demonstrating that higher levels of this metabolite were associated with vulnerable plaques compared to stable plaques .

Data Table: Diagnostic Performance of this compound

| Metabolite | AUC | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| This compound | 0.884 | 78.8 | 87.5 |

| Betaine | 0.793 | 72.5 | 74.0 |

| Acetylcarnitine | 0.689 | 66.7 | 71.9 |

| Isoundecylic acid | 0.782 | 78.8 | 78.1 |

Role in Lipidomics and Autoimmunity

In lipidomics studies, particularly those focusing on type 1 diabetes (T1D), this compound has been implicated in the dysregulation of lipid metabolism preceding the onset of autoimmune conditions. Research involving plasma samples from children at risk for T1D revealed distinct lipidomic signatures, including variations in lysophosphatidylcholines like this compound, which were significantly altered in children who progressed to autoimmunity compared to controls .

Case Study: Longitudinal Plasma Lipidomic Analysis

A longitudinal study tracked lipidomic changes in children over time, identifying specific lipid alterations associated with the progression to T1D. The findings suggest that monitoring levels of lysophosphatidylcholines could serve as a predictive tool for identifying at-risk individuals before clinical symptoms manifest.

Therapeutic Potential

The compound also shows promise as a therapeutic agent due to its surfactant properties within biological systems. It functions to enhance membrane fluidity and may play a role in modulating inflammatory responses, making it a candidate for treatments targeting conditions such as fat embolism and other lipid-related disorders.

Applications in Treatment

- Fat Embolism Syndrome : Its surfactant properties can help stabilize emulsions and improve drug delivery systems.

- Cholesterol Management : It has been noted for its ability to lower cholesterol and triglyceride levels, suggesting a potential role in managing dyslipidemia.

Wirkmechanismus

The mechanism of action of 1-Heptadecanoyl-sn-glycero-3-phosphocholine involves its interaction with cellular membranes and enzymes. It is a substrate for autotaxin, which hydrolyzes it to produce lysophosphatidic acid. This bioactive lipid then engages in various signaling pathways, influencing cell proliferation, survival, and migration . The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in lipid metabolism .

Vergleich Mit ähnlichen Verbindungen

- 1-Palmitoyl-sn-glycero-3-phosphocholine

- 1-Stearoyl-sn-glycero-3-phosphocholine

- 1-Oleoyl-sn-glycero-3-phosphocholine

Comparison: 1-Heptadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length (heptadecanoic acid) and its distinct biological activity. Compared to other lysophosphatidylcholines, it may exhibit different interactions with enzymes and receptors, leading to varied biological effects .

Biologische Aktivität

Overview

1-Heptadecanoyl-sn-glycero-3-phosphocholine (HPC) is a lysophosphatidylcholine that plays a significant role in cellular biology, particularly in cell signaling and membrane dynamics. Its unique structure, characterized by a heptadecanoyl group at the sn-1 position and a phosphocholine group at the sn-3 position, enables it to participate in various biochemical pathways that influence cellular functions.

Target Enzyme: Autotaxin (ATX)

HPC primarily interacts with autotaxin, an enzyme that catalyzes the hydrolysis of lysophosphatidylcholine to produce lysophosphatidic acid (LPA). This interaction is crucial as LPA is a bioactive lipid that promotes cell proliferation, survival, and migration. The biochemical pathway involving HPC and ATX is implicated in several pathological conditions including obesity, rheumatoid arthritis, neuropathic pain, atherosclerosis, and various cancers .

Biochemical Pathways

The formation of LPA from LPC via autotaxin is vital for numerous biological processes. Elevated levels of LPA have been associated with increased cellular activities such as growth and migration, which are essential in both normal physiology and disease states .

Cellular Effects

HPC influences various cell types by modulating signaling pathways that regulate gene expression and metabolism. For instance:

- Apoptosis Induction : HPC has been shown to induce apoptosis in specific cell types by increasing histone H3 acetylation while decreasing histone deacetylase activity .

- Cell Proliferation and Migration : The activation of LPA signaling pathways leads to enhanced cell proliferation and migration, which are critical in wound healing and tissue repair .

Pharmacokinetics

HPC is rapidly absorbed and can cross the blood-brain barrier, delivering choline to the brain. This property highlights its potential role as a precursor for acetylcholine synthesis, which is essential for neurotransmission .

Research Findings

Recent studies have explored the biological activity of HPC in various contexts:

- Immunization Studies : Research involving Mycobacterium vaccae demonstrated that immunization increased plasma levels of HPC, suggesting its role in modulating immune responses and stress resilience .

- Metabolomics Studies : In a study investigating type 1 diabetes (T1D), HPC was identified as a significant metabolite associated with plaque stability in acute coronary syndrome patients. Its levels correlated with clinical outcomes, indicating its potential as a biomarker for disease progression .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.